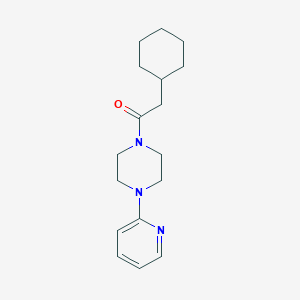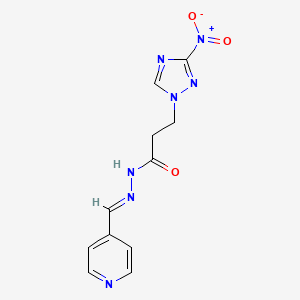
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as CP-122,288 and has been studied extensively for its effects on the central nervous system. In
Mechanism of Action
The exact mechanism of action of 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It may also modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are involved in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to increase levels of the neurotransmitter serotonin in the brain, which is associated with mood regulation. It has also been shown to decrease levels of the stress hormone cortisol, suggesting that it may have anxiolytic effects. Additionally, it has been found to increase levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for the 5-HT1A receptor, which allows for targeted investigations of the role of this receptor in mood and anxiety regulation. However, one limitation is that the compound has a relatively short half-life, which may make it difficult to study its effects over longer periods of time.
Future Directions
There are several future directions for research on 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of this compound in clinical trials. Additionally, research on the mechanism of action of 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine may lead to the development of new drugs that target the 5-HT1A receptor for the treatment of mood and anxiety disorders. Finally, investigations into the potential use of this compound in the treatment of schizophrenia may also be of interest.
Synthesis Methods
The synthesis of 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine involves the reaction of cyclohexanone with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with chloroacetyl chloride to form the final compound. This synthesis method has been used in several studies to produce 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine for research purposes.
Scientific Research Applications
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, it has been shown to have antipsychotic effects in animal models, suggesting that it may have potential in the treatment of schizophrenia.
properties
IUPAC Name |
2-cyclohexyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h4-5,8-9,15H,1-3,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKVUENJODVCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)



